Benzonaphthyridone
Description
Properties
CAS No. |
28907-44-0 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
7-chloro-10-[3-(dimethylamino)propyl]benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C17H18ClN3O/c1-20(2)9-4-10-21-15-7-6-12(18)11-14(15)16(22)13-5-3-8-19-17(13)21/h3,5-8,11H,4,9-10H2,1-2H3 |
InChI Key |
DZXCWDAAGKRZPA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3 |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3 |
Related CAS |
28907-45-1 (hydrochloride) |
Synonyms |
10-(3-dimethylaminopropyl)-7-chlorobenzo(b)(1,8)naphthyrid-5-one benzonaphthyridone benzonaphthyridone hydrochloride IF C-45 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization and Functionalization
Russian researchers demonstrated a hydrazine-based route starting from 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine . Reacting this intermediate with active carbonyl compounds (e.g., benzaldehyde, acetylacetone) yielded Schiff base derivatives, while treatment with acid anhydrides produced acylated products. Subsequent cyclization using polyphosphoric acid (PPA) at 120°C afforded benzo[b] naphthyridin-5-one derivatives in 45–60% yields.
Critical observations include:
-
Tautomeric stability : Schiff bases predominantly adopt hydrazone configurations, as confirmed by NMR spectroscopy .
-
Functional group compatibility : Electron-withdrawing groups on aryl aldehydes accelerated cyclization kinetics.
A notable limitation is the moderate yield attributed to competing decomposition pathways at elevated temperatures.
Microwave-Assisted Cascade Synthesis of 5-Aryl Derivatives
An innovative microwave (MW)-assisted method enabled the synthesis of 5-aryl-benzo[f] naphthyridines via a one-pot cascade process . The reaction combines 2-aminobenzaldehyde derivatives, Meldrum’s acid, and aryl isocyanides under MW irradiation (100°C, 30 minutes), achieving yields of 17–64%. Mechanistic studies revealed a sequence of Ugi four-component condensation followed by aza-Diels-Alder cyclization, with TFA promoting final aromatization.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Irradiation Time | 30 minutes |
| Catalyst | TFA (1 equiv) |
This method excels in constructing sterically demanding 5-aryl substituents but struggles with electron-deficient isocyanides, resulting in suboptimal yields .
Patent-Based Multi-Step Synthesis via Chlorofluoroquinoline Intermediates
A patented industrial route (GR3032819T3) outlines a three-step synthesis :
-
Condensation : Reacting R'-NH-CH2-CH2-R'' amines with chlorofluoroquinolines (e.g., 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) in DMF at 60°C.
-
Cyclization : Treating the intermediate with PCl₃ to form 1,2,3,4-tetrahydrobenzo[b][1, naphthyridines.
-
Oxidation : Using KMnO₄ in acidic media to aromatize the tetracyclic core.
Key Features :
-
Scalable to kilogram quantities.
-
Enables incorporation of fluorinated and carboxyalkyl substituents.
-
Yields range from 40% (oxidation step) to 75% (condensation) .
This method is preferred for industrial applications but requires stringent control over reaction conditions to minimize byproduct formation.
Comparative Analysis of Synthetic Methods
Trade-offs :
-
The three-component method offers superior atom economy but limited functional group tolerance.
-
MW-assisted synthesis reduces reaction times but requires specialized equipment.
-
The patent route achieves high scalability at the expense of using hazardous oxidants.
Chemical Reactions Analysis
Types of Reactions
Benzonaphthyridone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Applications
Benzonaphthyridone has been studied extensively for its antimicrobial properties, particularly in the development of antibiotic conjugates.
- Siderophore Conjugates : Recent research has highlighted the use of this compound in siderophore-antibiotic conjugates. These conjugates exploit bacterial iron uptake mechanisms to enhance antibiotic delivery. For instance, a study demonstrated that a this compound conjugate with pyoverdine exhibited improved antibacterial activity against resistant strains of bacteria, showcasing the efficacy of this Trojan horse approach .
- Inhibition of Resistant Strains : this compound derivatives have shown promising results in vitro against Gram-positive bacteria resistant to traditional quinolones. This is particularly significant given the rising issue of antibiotic resistance .
Cancer Research
This compound has also been investigated for its potential in cancer therapy.
- Platinated Complexes : A study reported that platinated this compound complexes demonstrated significant inhibitory effects on poly(ADP-ribose) polymerase, an enzyme involved in DNA repair processes. These complexes were able to penetrate cancer cells effectively and block cell cycle progression at the G₂/M phase, indicating their potential as therapeutic agents in oncology .
Immunological Applications
The compound has been utilized in immunology, particularly as an adjuvant.
- Alum/Toll-Like Receptor 7 Adjuvant : A novel adjuvant formed by attaching a benzonaphthyridine compound to alum has shown enhanced immune responses compared to traditional alum alone. This formulation has been effective in expanding memory B cell populations, which are crucial for long-term immunity against various pathogens .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis.
- Synthesis of Derivatives : Researchers have synthesized various Schiff bases and hydrazones containing this compound moieties. These derivatives are explored for their biological activities, including antimicrobial and anticancer properties .
Summary of Key Findings
The following table summarizes the applications and findings related to this compound:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes. By inhibiting PDE4, Benzonaphthyridone increases cAMP levels, leading to the suppression of inflammatory and immune cell activation .
Comparison with Similar Compounds
Key Observations :
- This compound exhibits moderate lipophilicity (logP ~3), facilitating cellular uptake, while platinated derivatives show reduced logP due to polar Pt coordination .
- Benzo[h]naphtho[1,6]naphthyridine has a pyridine substitution that enhances π-stacking interactions, contributing to higher melting points .
Key Findings :
- Platinated this compound demonstrates 4-fold higher PARP1 inhibitory potency than the parent compound, attributed to enhanced DNA crosslinking .
- Benzo[h]naphtho[1,6]naphthyridine shows selective cytotoxicity against colorectal cancer cells (HT-29), likely due to intercalation into DNA .
- Pyronaridine , a clinical derivative, exhibits dual antimalarial and anticancer activity, highlighting structural versatility .
Key Research Findings
Hetero-Ring Substitution : Introducing pyridine or thiophene rings (e.g., benzo[b]naphtho[2,3-d]thiophene) alters electronic density, enhancing DNA-binding affinity .
Schiff Base Derivatives : Hydrazones and Schiff bases of this compound show improved solubility and antimicrobial activity (MIC: 2–8 µg/mL against E. coli) .
Clinical Potential: Pyronaridine, a benzonaphthyridine derivative, is FDA-approved for malaria, validating the scaffold’s translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
